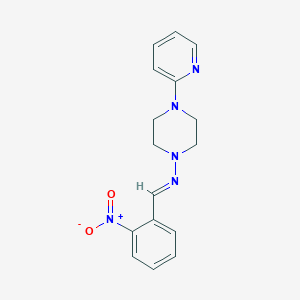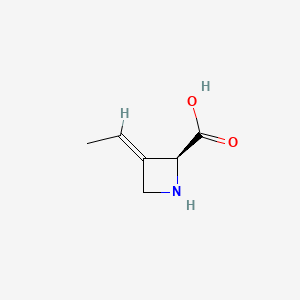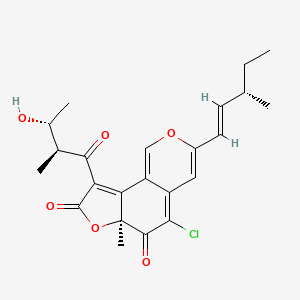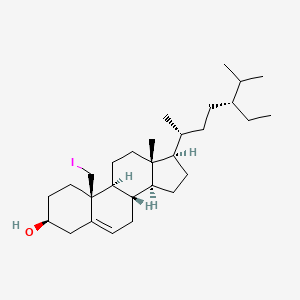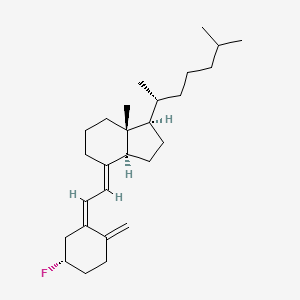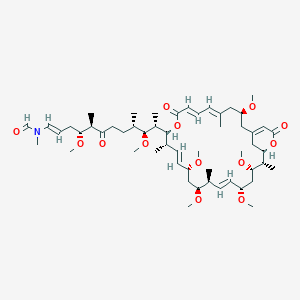
Reidispongiolide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reidispongiolide A is a marine natural product belonging to the class of diterpene lactones. It was isolated from the New Caledonian marine sponge Reidispongia coerulea. This compound is known for its potent cytotoxicity against various human cancer cell lines and its ability to inhibit actin filament assembly, making it a promising candidate for anticancer drug development .
Preparation Methods
The total synthesis of Reidispongiolide A has been achieved through several synthetic routes. One notable method involves the use of highly stereoselective aldol reactions. The synthesis is heavily reliant on aldol reactions, including lactate aldol, Mukaiyama aldol, and boron aldol reactions . The synthesis also features the mismatched double asymmetric crotylboration reaction and the coupling of derived vinyl iodide with aldehyde .
Chemical Reactions Analysis
Reidispongiolide A undergoes various types of chemical reactions, primarily involving aldol reactions. These reactions are crucial for constructing the complex macrocyclic structure of the compound. Common reagents used in these reactions include chiral ketones and aldehydes. The major products formed from these reactions are the stereocontrolled fragments of this compound, which are then coupled to form the final compound .
Scientific Research Applications
Reidispongiolide A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying complex natural product synthesis. In biology, it is used to investigate the mechanisms of actin filament assembly and depolymerization. In medicine, its potent cytotoxicity against cancer cell lines makes it a promising candidate for anticancer drug development. Additionally, this compound has the ability to circumvent multi-drug resistance mediated by P-glycoprotein in cell-based assays .
Mechanism of Action
Reidispongiolide A exerts its effects by interacting with actin in the cell cytoskeleton. It inhibits actin filament assembly and induces F-actin depolymerization. This disruption of the actin cytoskeleton leads to the inhibition of cell motility, division, and adhesion, ultimately resulting in cell death. The molecular targets of this compound include actin and other proteins involved in the regulation of the cytoskeleton .
Comparison with Similar Compounds
Reidispongiolide A is closely related to other marine macrolides, such as sphinxolides and scytophycins. These compounds share similar structures and mechanisms of action, as they all target the actin cytoskeleton. this compound is unique in its potent cytotoxicity and ability to circumvent multi-drug resistance. Other similar compounds include aplyronines, mycalolide A, and jaspisamide A, which also exhibit antimicrofilament activity .
Properties
Molecular Formula |
C54H87NO13 |
|---|---|
Molecular Weight |
958.3 g/mol |
IUPAC Name |
N-[(E,4R,5R,9S,10S,11S)-4,10-dimethoxy-5,9-dimethyl-6-oxo-11-[(3R,5E,7E,11S,12S,13E,15R,17S,18S,19E,21S,23S,24R,25R)-3,15,17,21,23-pentamethoxy-5,12,18,24-tetramethyl-9,27-dioxo-10,26-dioxabicyclo[23.3.1]nonacosa-1(28),5,7,13,19-pentaen-11-yl]dodec-1-enyl]-N-methylformamide |
InChI |
InChI=1S/C54H87NO13/c1-35-18-16-20-51(58)68-54(41(7)53(66-15)37(3)23-26-46(57)39(5)47(63-12)19-17-27-55(8)34-56)38(4)22-25-43(60-9)32-48(64-13)36(2)21-24-44(61-10)33-49(65-14)40(6)50-30-42(31-52(59)67-50)29-45(28-35)62-11/h16-18,20-22,24-25,27,31,34,36-41,43-45,47-50,53-54H,19,23,26,28-30,32-33H2,1-15H3/b20-16+,24-21+,25-22+,27-17+,35-18+/t36-,37-,38-,39-,40+,41-,43-,44+,45+,47+,48-,49-,50+,53-,54-/m0/s1 |
InChI Key |
LOYDTENNTZZQJM-DIUYYEMASA-N |
SMILES |
CC1C=CC(CC(C(C2CC(=CC(=O)O2)CC(CC(=CC=CC(=O)OC(C(C=CC(CC1OC)OC)C)C(C)C(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)C)OC)C)OC)OC |
Isomeric SMILES |
C[C@H]1/C=C/[C@H](C[C@@H]([C@H]([C@H]2CC(=CC(=O)O2)C[C@@H](C/C(=C/C=C/C(=O)O[C@@H]([C@H](/C=C/[C@@H](C[C@@H]1OC)OC)C)[C@@H](C)[C@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H](C/C=C/N(C)C=O)OC)OC)/C)OC)C)OC)OC |
Canonical SMILES |
CC1C=CC(CC(C(C2CC(=CC(=O)O2)CC(CC(=CC=CC(=O)OC(C(C=CC(CC1OC)OC)C)C(C)C(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)C)OC)C)OC)OC |
Synonyms |
reidispongiolide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R-cis)-6-methoxy-4-[3-(3-vinyl-4-piperidyl)propyl]quinoline monohydrochloride](/img/structure/B1236760.png)
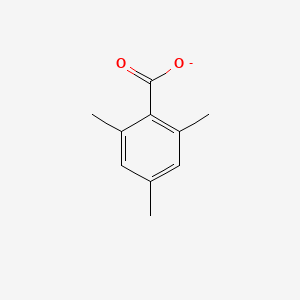
![[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium](/img/structure/B1236765.png)
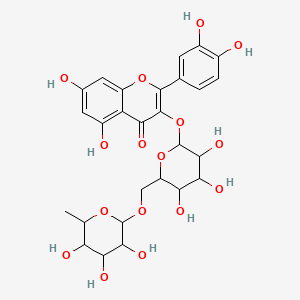
![2-[2-(4-Hydroxyphenyl)thioethyl]-1-methylpyrrolidine](/img/structure/B1236768.png)
![2-[[(2R)-3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1236770.png)
![6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1236772.png)
